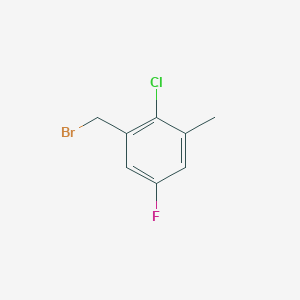
2-Chloro-5-fluoro-3-methylbenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-3-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrClF It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-methylbenzyl bromide typically involves the bromination of 2-Chloro-5-fluoro-3-methyltoluene. This can be achieved through a radical bromination process using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions .
Industrial Production Methods: In an industrial setting, the bromination process can be optimized for higher yields and efficiency. Continuous flow photochemical bromination is one such method, where the reaction is carried out in a microstructured reactor with in situ generated bromine. This method allows for precise control over reaction conditions and improved mass efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-fluoro-3-methylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the benzyl bromide moiety. It can react with various nucleophiles to form different substituted benzyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: The compound can be oxidized to form the corresponding benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include benzyl amines, benzyl ethers, and benzyl thioethers.
Oxidation Reactions: Major products include 2-Chloro-5-fluoro-3-methylbenzyl alcohol and 2-Chloro-5-fluoro-3-methylbenzaldehyde.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-3-methylbenzyl bromide is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce functional groups into target molecules.
Material Science: It is employed in the synthesis of specialty polymers and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-3-methylbenzyl bromide involves its reactivity as an electrophile in nucleophilic substitution reactions. The benzyl bromide moiety is highly reactive towards nucleophiles, allowing for the formation of various substituted products. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring further enhances its reactivity by stabilizing the transition state during the reaction .
Comparación Con Compuestos Similares
- 2-Chloro-6-fluoro-3-methylbenzyl bromide
- 2-Chloro-5-fluorobenzyl bromide
- 2-Methylbenzyl bromide
Comparison: 2-Chloro-5-fluoro-3-methylbenzyl bromide is unique due to the specific positioning of the chlorine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. For example, 2-Chloro-6-fluoro-3-methylbenzyl bromide has a different substitution pattern, which can lead to variations in reactivity and product formation .
Propiedades
Fórmula molecular |
C8H7BrClF |
|---|---|
Peso molecular |
237.49 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-chloro-5-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-7(11)3-6(4-9)8(5)10/h2-3H,4H2,1H3 |
Clave InChI |
XBYRAKFDMONVTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















